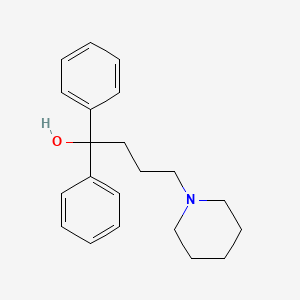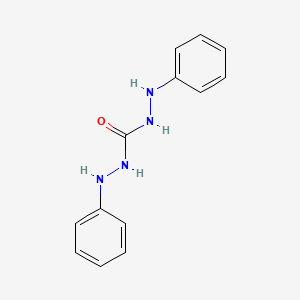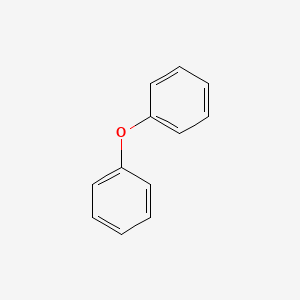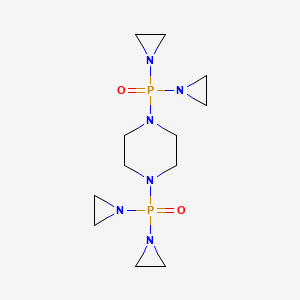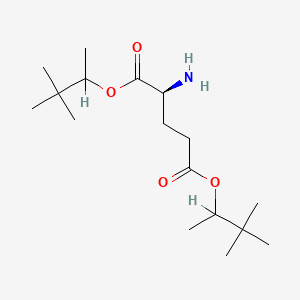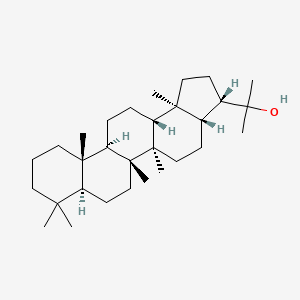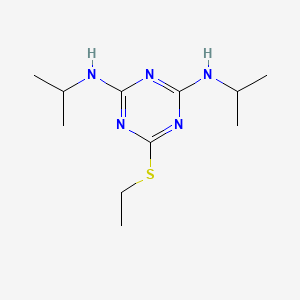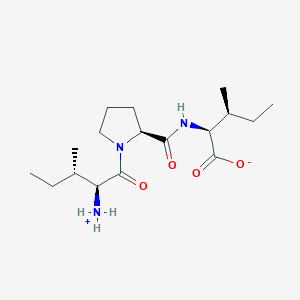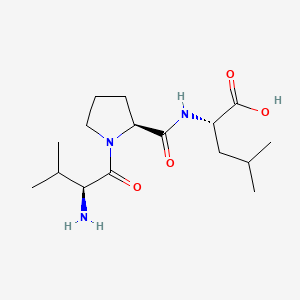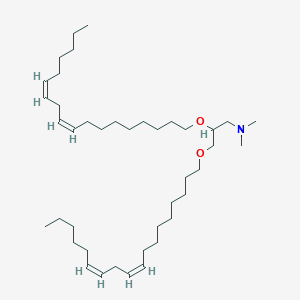
DLinDMA
Übersicht
Beschreibung
DLinDMA, also known as 1,2-dilinoleyloxy-3-dimethylaminopropane, is a cationic lipid . It is a key component of lipid nanoparticles (LNPs) and is used for siRNA delivery . It has been used in the development of mRNA vaccines against SARS-CoV-2 .
Synthesis Analysis
The synthesis of this compound involves the presence of a second double bond which further reduces the phase transition temperature . The incorporation of a third double bond (DLenDMA) has little additional effect .Molecular Structure Analysis
This compound has a molecular formula of C41H77NO2 . Its exact mass is 615.60 and its molecular weight is 616.072 . The structure of this compound can be divided into three main regions: the hydrocarbon chains, the linker, and the headgroup .Wissenschaftliche Forschungsanwendungen
Lieferung von Nukleinsäure-basierten Therapeutika und Impfstoffen
DLinDMA ist ein Schlüsselbestandteil von Lipid-Nanopartikeln (LNPs), die sich als eine erfolgreiche Plattform für die Abgabe von Nukleinsäure (NA)-basierten Therapeutika und Impfstoffen erwiesen haben . Die ionisierbare Lipidkomponente, wie this compound, spielt eine entscheidende Rolle bei der Modulation der Wirksamkeit und Verträglichkeit dieser LNPs .
Verbesserung der Fusionfähigkeit von LNPs
This compound wurde entwickelt, um die Fusionfähigkeit des LNP zu verbessern und die zytosolische Abgabe der Nutzlast zu erleichtern . Dies bedeutet, dass es den LNPs hilft, mit der Zellmembran zu verschmelzen, so dass die therapeutische Nutzlast in die Zelle gelangen kann.
Erleichterung des endosomalen Entweichens
This compound spielt eine entscheidende Rolle bei der Erleichterung des endosomalen Entweichens der NA-Nutzlast . Dies ist eine große Herausforderung bei der Realisierung des vollen Potenzials lipidbasierter NA-Abgabesysteme, die this compound helfen kann zu überwinden.
Abgabe von siRNA
This compound kann verwendet werden, um kleine interferierende RNAs (siRNAs) abzugeben, die RNA-Interferenz-Initiatoren sind, die die Stilllegung komplementärer Ziel-mRNAs auslösen . Dies ist wichtig für die Genregulation und die Behandlung von Krankheiten.
Überwindung der vaskulären Barriere
siRNAs als Medikamente müssen die vaskuläre Barriere überwinden, die Endozytose und das lysosomale Entweichen erreichen und die Degradation durch Nuklease-Aktivität vermeiden . This compound hilft dabei.
Adjuvans für mRNA-Impfstoffe
Das ionisierbare kationische Lipid this compound kann als starkes Adjuvans für mRNA-Impfstoffe wirken, um robuste T FH-Zell- und GC B-Zell-Antworten zu induzieren, um neutralisierende Antikörper zu erzeugen .
Wirkmechanismus
Target of Action
The primary target of 1,2-dilinoleyloxy-3-dimethylaminopropane (DLinDMA) is small interfering RNAs (siRNAs). These are RNA interference initiators that trigger the silencing of complementary target mRNAs and play a crucial role in gene regulation and disease treatment .
Mode of Action
1,2-dilinoleyloxy-3-dimethylaminopropane (this compound) interacts with its targets, the siRNAs, by forming a lipid bilayer structure that encapsulates the siRNAs. This interaction is facilitated by the hydrophobic hydrocarbon chains of this compound, which interact with other lipid components . The ionizable cationic lipid this compound is formulated into lipid nanoparticles (LNPs), which can help to protect siRNAs from enzymatic degradation and the external environment .
Biochemical Pathways
The biochemical pathways affected by 1,2-dilinoleyloxy-3-dimethylaminopropane (this compound) are primarily those involved in RNA interference (RNAi). RNAi is a biological process where RNA molecules inhibit gene expression or translation by neutralizing targeted mRNA molecules. By delivering siRNAs, this compound can trigger the silencing of specific mRNAs, thereby regulating gene expression .
Pharmacokinetics
The pharmacokinetics of 1,2-dilinoleyloxy-3-dimethylaminopropane (this compound) are closely tied to its formulation into lipid nanoparticles (LNPs). These LNPs can protect siRNAs from enzymatic degradation and help them overcome the vascular barrier, achieve endocytosis and lysosomal escape . .
Result of Action
The result of the action of 1,2-dilinoleyloxy-3-dimethylaminopropane (this compound) is the efficient delivery of siRNAs into cells, leading to the silencing of target mRNAs. This can have various molecular and cellular effects, depending on the specific mRNAs that are targeted. For example, this compound can act as a potent adjuvant for mRNA vaccines to induce robust T FH cell and GC B cell responses to generate neutralizing antibodies .
Eigenschaften
IUPAC Name |
N,N-dimethyl-2,3-bis[(9Z,12Z)-octadeca-9,12-dienoxy]propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H77NO2/c1-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-43-40-41(39-42(3)4)44-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-2/h13-16,19-22,41H,5-12,17-18,23-40H2,1-4H3/b15-13-,16-14-,21-19-,22-20- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFQBIAXADRDUGK-KWXKLSQISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCCCCCCCCOCC(CN(C)C)OCCCCCCCCC=CCC=CCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C\CCCCCCCCOCC(CN(C)C)OCCCCCCCC/C=C\C/C=C\CCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H77NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
616.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
871258-12-7 | |
| Record name | Dlindma | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0871258127 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DLINDMA | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BD8S7LL258 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



